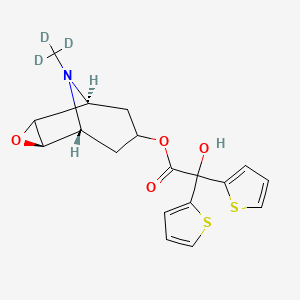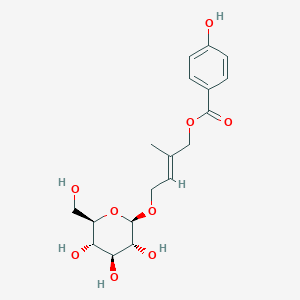
Creoside III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Creoside III, also known as xylophenol triglyceride, is a compound with the molecular formula C18H24O9 and a molar mass of 384.38 g/mol . It is a colorless to yellow liquid with a characteristic aromatic odor and is soluble in water, alcohols, and ether solvents . This compound is known for its antiseptic and antibacterial properties and is primarily used in the field of disinfection and antisepsis .
Méthodes De Préparation
Creoside III is typically synthesized by reacting phenol with glycerol under specific conditions . The exact synthesis method may vary depending on the manufacturer and production process . Industrial production methods involve the controlled reaction of these starting materials to ensure the desired purity and yield of this compound .
Analyse Des Réactions Chimiques
Creoside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Creoside III has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, this compound is explored for its potential use as a preservative in pharmaceutical products and as an antiseptic in oral care products . Additionally, it is used in the industry as a wood preservative and in other disinfection applications .
Mécanisme D'action
The mechanism of action of Creoside III involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent cell death . The molecular targets include various components of the bacterial cell membrane, and the pathways involved are primarily related to membrane disruption and inhibition of essential cellular processes .
Comparaison Avec Des Composés Similaires
Creoside III can be compared with other similar compounds such as salidroside, icariside D2, and other glycosides isolated from the roots of Rhodiola crenulata . These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular structure . This compound is unique due to its specific combination of a benzene ring and a glycerol group, which imparts its characteristic properties and applications .
Propriétés
Formule moléculaire |
C18H24O9 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1 |
Clé InChI |
SJZVWMQXLNGSLZ-HEFLOINYSA-N |
SMILES isomérique |
C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O |
SMILES canonique |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)COC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
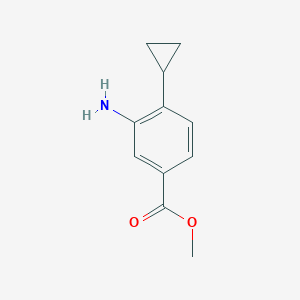
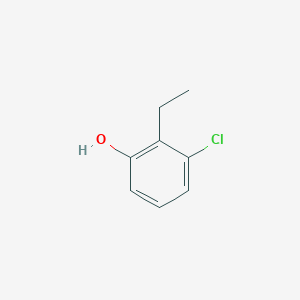
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
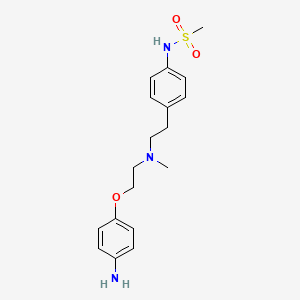
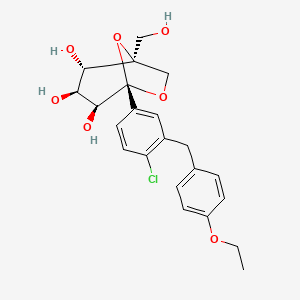
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
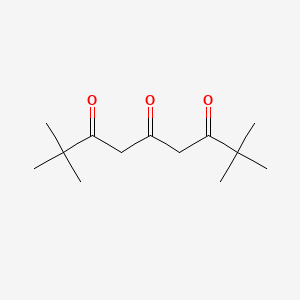
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
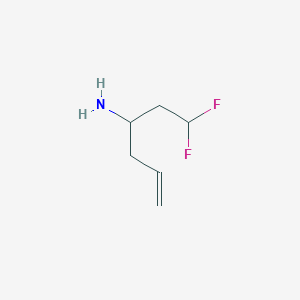
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
